molecular formula C15H16N4O3S B2943248 4-(4-cyano-5-(cyclopropylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941265-26-5

4-(4-cyano-5-(cyclopropylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2943248
CAS RN: 941265-26-5
M. Wt: 332.38
InChI Key: DMWKDXWVSYKVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-cyano-5-(cyclopropylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is commonly known as CPOX and is a sulfonamide derivative that has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition for Anti-inflammatory and Anticancer Applications

A study by Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives, exploring the effects of substituents on COX-2 and COX-1 enzyme inhibition. The introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Anticancer and Radioprotective Agents Development

Ghorab et al. (2008) reported the synthesis of novel quinolines as possible anticancer and radioprotective agents using a benzenesulfonamide derivative. Compounds exhibited cytotoxic activity comparable to doxorubicin and in vivo radioprotective activity against γ-irradiation in mice (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Sulfonamide Derivatives as VEGFR-2 Inhibitors

A study by Ghorab et al. (2016) designed and synthesized novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety. These compounds were evaluated for their in vitro anticancer activity against various cancer cell lines, showing good activity as cytotoxic agents. Some derivatives were more active as VEGFR-2 inhibitors than dasatinib, highlighting their potential as antitumor agents (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).

Synthesis and Anticancer Activity of Tetrahydroquinoline Derivatives

Alqasoumi et al. (2010) described the synthesis of tetrahydroquinoline derivatives bearing the sulfonamide moiety as a new class of antitumor agents. These compounds were evaluated for their in vitro antitumor activity, with several displaying potency and efficacy surpassing that of Doxorubicin, highlighting their potential in cancer treatment (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

properties

IUPAC Name

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-19(2)23(20,21)12-7-3-10(4-8-12)14-18-13(9-16)15(22-14)17-11-5-6-11/h3-4,7-8,11,17H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWKDXWVSYKVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-cyano-5-(cyclopropylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

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